3-methyl-3-(1H-pyrazol-3-yl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3-(1H-pyrazol-5-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-9(4-2-5-10-7-9)8-3-6-11-12-8/h3,6,10H,2,4-5,7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSHMCHYLYGRQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 3 1h Pyrazol 3 Yl Piperidine and Analogous Compounds
Retrosynthetic Analysis of the Piperidine-Pyrazole Core Structure
A logical retrosynthetic analysis of the target compound, 3-methyl-3-(1H-pyrazol-3-yl)piperidine, reveals several key disconnections that inform potential forward synthetic routes. The primary disconnection can be made at the C-C bond between the piperidine (B6355638) and pyrazole (B372694) rings, suggesting a coupling of a pre-formed piperidine nucleophile with a pyrazole electrophile, or vice versa.
Alternatively, a more convergent approach involves disconnecting the piperidine ring itself. This leads to precursors such as a substituted aminonitrile, which can undergo reductive cyclization. A key intermediate in this pathway would be a ketone precursor, where the pyrazole moiety is already installed. This approach allows for the introduction of the C-3 methyl group at an earlier stage.
A further disconnection of the pyrazole ring points towards a cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. In this scenario, the 1,3-dicarbonyl functionality would be appended to the C-3 position of the piperidine ring. This strategy highlights the importance of regioselective pyrazole formation to obtain the desired 3-substituted isomer.
Strategies for the Construction and Functionalization of the Piperidine Ring System
Cyclization Reactions for Piperidine Formation
One effective method for piperidine ring formation is the reductive cyclization of a δ-amino ketone or a related precursor. For instance, the hydrogenation of α-methylene glutaronitrile (B146979) can lead to 3-methylpiperidine (B147322) through the cyclization of the intermediate 2-methyl-1,5-diaminopentane. google.com A similar strategy could be adapted by incorporating a pyrazole precursor into the nitrile starting material.
Another approach involves the intramolecular cyclization of amino-aldehydes, which can be catalyzed by transition metals. researchgate.net The starting materials for such cyclizations can be accessed through various synthetic routes, including the reduction of substituted pyridines. The hydrogenation of appropriately substituted pyridines over catalysts like platinum oxide can yield the corresponding piperidines, often with good control over stereochemistry. whiterose.ac.uk
Introduction of the Methyl Substituent at C-3 of Piperidine
The introduction of the methyl group at the C-3 position of the piperidine ring can be achieved through several methods. One approach involves the use of a starting material that already contains the desired methyl group, such as 3-methylpyridine, which can then be reduced to 3-methylpiperidine. sigmaaldrich.com
Alternatively, for a pre-formed piperidine ring, stereoselective lithiation followed by trapping with an electrophile can be employed to introduce substituents. For N-Boc protected piperidines, the conformational preference of existing substituents can direct the position of lithiation and subsequent alkylation. whiterose.ac.uk For example, N-Boc-3-methylpiperidine can be synthesized and then further functionalized.
Derivatization of the Piperidine Nitrogen (N-Alkylation, N-Acylation)
The secondary amine of the piperidine ring is amenable to a variety of functionalization reactions, including N-alkylation and N-acylation. These modifications are often crucial for modulating the pharmacological properties of the final compound.
N-alkylation can be achieved through standard procedures, such as reductive amination with aldehydes or ketones, or by reaction with alkyl halides in the presence of a base. For instance, the synthesis of 4-aryl-3-hydroxymethyl-1-methylpiperidines involves N-methylation. google.com
N-acylation can be readily accomplished by treating the piperidine with an acyl chloride or an acid anhydride. For example, the reaction of a piperidine derivative with an acylating agent can be used to introduce various substituents on the nitrogen atom. This is a common strategy in the synthesis of bioactive molecules. mdpi.com
Approaches to Pyrazole Ring Synthesis and Regioselective Substitution at C-3 and N-1
The synthesis of the pyrazole ring with the desired substitution pattern is paramount. The regioselective formation of the 3-substituted pyrazole is a key challenge that can be addressed through careful selection of reactants and reaction conditions.
Cyclocondensation Reactions for 1H-Pyrazole Formation
The most common method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov To synthesize this compound, a precursor containing a piperidine moiety attached to a 1,3-dicarbonyl equivalent would be required.
The regioselectivity of the cyclocondensation is influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions. For example, the reaction of β-enamino diketones with substituted hydrazines can lead to the regioselective formation of pyrazoles. mdpi.com The use of different solvents can also influence the regiochemical outcome. mdpi.com
Furthermore, N-alkylation of the resulting pyrazole can be performed to introduce substituents at the N-1 position. This can be achieved using alkyl halides or other alkylating agents under basic conditions. researchgate.netmdpi.comresearchgate.net The synthesis of methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates demonstrates that a pre-formed piperidinyl-β-keto ester can be cyclized with hydrazine, and the resulting pyrazole can be subsequently N-alkylated. mdpi.comnih.gov
Regioselective N-Methylation of the Pyrazole Moiety
The regioselective N-methylation of the pyrazole ring is a critical step in the synthesis of many biologically active compounds. In the context of 3-substituted pyrazoles, alkylation can occur at either the N1 or N2 position, leading to two different regioisomers. The outcome of this reaction is often influenced by the nature of the substituent at the C3 position, the choice of base, and the reaction conditions.
A systematic study on the N-substitution reactions of 3-substituted pyrazoles under basic conditions has demonstrated that regioselective N1-alkylation can be achieved using potassium carbonate in DMSO. acs.org For instance, a highly regioselective Mg-catalyzed alkylation of 3-substituted pyrazoles has been developed to furnish N2-alkylated products with high regioselectivities, ranging from 76:24 to 99:1. thieme-connect.comresearchgate.net This method utilizes α-bromoacetates and acetamides as alkylating agents and has been successfully applied to a range of 3-substituted and 3,4-disubstituted pyrazoles. thieme-connect.comresearchgate.net The use of magnesium bromide as a catalyst was found to provide an optimal balance between yield and regioselectivity. thieme-connect.com
The regioselectivity of N-methylation can also be directed by the presence of specific functional groups on the pyrazole ring. For non-symmetrically substituted pyrazoles, such as those with a nitro group and an alkyl group at positions 3 and 5, selective methylation of the nitrogen atom adjacent to the nitro group can be challenging. reddit.com Theoretical studies, such as those using DFT calculations at the B3LYP/6-31G**(d) level, have been employed to justify the observed regioselectivity, often attributing it to steric effects. acs.org
A practical, high-yielding method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its 1-methyl-5-(trifluoromethyl) regioisomer has been developed, starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. enamine.net This process allows for the separation of the regioisomeric mixture, providing access to key intermediates for further functionalization. enamine.net
Coupling Methodologies for Bridging the Piperidine and Pyrazole Rings
The construction of the bond connecting the piperidine and pyrazole rings is a pivotal step in the synthesis of the target molecule. Various modern organic chemistry techniques are employed to achieve this transformation efficiently.
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds.
Suzuki Coupling: This reaction is widely used for the formation of C-C bonds. For instance, the Suzuki coupling of 4-halo-1H-pyrazoles with boronic acids can be used to introduce substituents at the 4-position of the pyrazole ring. beilstein-journals.org However, in some cases, dehalogenation can be a competing side reaction. beilstein-journals.org Microwave-assisted Suzuki reactions of borylated pyrazoles with aryl halides have also been explored. znaturforsch.com
Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is a versatile method for linking amines to aryl or heteroaryl halides. It has been successfully used for the coupling of 4-halo-1H-1-tritylpyrazoles with piperidine. researchgate.net These reactions often require high temperatures and can be accelerated using microwave irradiation. researchgate.net
Negishi Coupling: This reaction, which employs organozinc reagents, has proven to be an effective method for the synthesis of tetrasubstituted pyrazoles by coupling 4-iodopyrazoles with organozinc halides in the presence of a palladium catalyst. beilstein-journals.org
Other Cross-Coupling Reactions: Copper-catalyzed coupling protocols have been utilized for the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols. researchgate.net
Amide Bond Formation Strategies
The formation of an amide linkage between the piperidine and pyrazole moieties represents another key synthetic strategy.
An efficient, metal-free approach for the synthesis of pyrazole-tethered amides involves the reaction of pyrazole carbaldehydes with amines. beilstein-journals.orgresearchgate.net For example, pyrazole-3/5-carbaldehydes can be condensed with 2-aminopyridine, followed by oxidation with hydrogen peroxide, to form pyrazole-pyridine conjugates with an amide linkage. beilstein-journals.org This method has been shown to be applicable to variously substituted pyrazole carbaldehydes. beilstein-journals.org In a different approach, a series of derivatives were synthesized by introducing a pyrazole ring and a piperazine (B1678402) ring into the structure of myricetin (B1677590) through an amide bond. nih.gov
Reductive Amination Protocols
Reductive amination is a widely used method for the formation of C-N bonds and the synthesis of amines. researchgate.netyoutube.com This two-step process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com
This methodology can be applied to the synthesis of piperidine derivatives. For example, a one-pot, two-step synthesis of N-substituted pyrazolyl amines has been reported, starting from a pyrazolyl amine and an aldehyde, proceeding through an in-situ formed imine intermediate that is subsequently reduced. researchgate.net Reductive amination has also been employed in the synthesis of piperidine iminosugars, where an intramolecular reaction on a carbohydrate template leads to the formation of polyhydroxypiperidines. researchgate.net A rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts can also lead to N-aryl piperidines through a reductive transamination process. acs.org
Stereoselective Synthesis of Enantiopure this compound Derivatives
The synthesis of enantiomerically pure piperidine derivatives is of significant interest in pharmaceutical research.
Chiral Pool Approaches
The chiral pool approach utilizes readily available chiral starting materials to synthesize enantiomerically pure target molecules.
A modular strategy for the synthesis of trisubstituted chiral piperidines has been developed starting from a chiral-pool synthesis of an orthogonally protected piperidine tricarboxylic acid diester. nih.gov This intermediate can then undergo sequential functionalizations to yield highly elaborated chiral piperidines. nih.gov Another approach involves the use of chiral amines in an asymmetric synthesis of substituted NH-piperidines through a nitroalkene/amine/enone condensation reaction, achieving high yields and excellent enantiomeric excess. rsc.org
Furthermore, the synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates has been achieved through the hydrogenation of pyridines to form cis-piperidines, followed by epimerization to the trans-diastereoisomers. whiterose.ac.uk This demonstrates the utility of simple starting materials in generating a diverse range of chiral piperidine scaffolds.
Data Tables
Table 1: Regioselective N-Alkylation of 3-Substituted Pyrazoles
| Starting Material | Alkylating Agent | Catalyst/Base | Solvent | Product(s) | Regioselectivity (N1:N2) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Phenyl-1H-pyrazole | 2-Bromo-N,N-dimethylacetamide | MgBr₂ | THF | N2-alkylated product | 99:1 | 75 | thieme-connect.com |
| 3-Substituted pyrazoles | Various | K₂CO₃ | DMSO | N1-alkylated products | Major N1 | - | acs.org |
| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Methylhydrazine | - | - | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole & 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | Mixture | High | enamine.net |
Table 2: Cross-Coupling Reactions for Pyrazole-Piperidine Linkage
| Pyrazole Substrate | Coupling Partner | Reaction Type | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Iodo-1H-pyrazoles | Organozinc halides | Negishi | Pd(PPh₃)₄ | Tetrasubstituted pyrazoles | 19-87 | beilstein-journals.org |
| 4-Halo-1H-1-tritylpyrazoles | Piperidine | Buchwald-Hartwig | Pd(dba)₂ / tBuDavePhos | 4-(Piperidin-1-yl)-1H-1-tritylpyrazole | Good to Excellent | researchgate.net |
| 4-Iodo-1H-pyrazoles | Alcohols | Copper-catalyzed | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | 4-Alkoxy-1H-pyrazoles | - | researchgate.net |
Table 3: Amide Bond Formation Strategies
| Pyrazole Starting Material | Amine/Other Reagent | Method | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrazole-3/5-carbaldehydes | 2-Aminopyridine | Oxidative Amidation (H₂O₂) | Pyrazole-pyridine conjugates with amide linkage | 36-62 | beilstein-journals.org |
| Myricetin | Pyrazole and Piperazine derivatives | Amide bond formation | Myricetin-pyrazole-piperazine amides | - | nih.gov |
Table 4: Stereoselective Synthesis of Chiral Piperidines
| Starting Material | Key Transformation | Product | Stereoselectivity | Yield (%) | Reference |
|---|---|---|---|---|---|
| Choro-homoserine and acetylene (B1199291) dicarboxylate | Formal [4+2] cyclization, diastereoselective reduction | Orthogonally protected piperidine tricarboxylic acid diester | Single enantio- and diastereomer | - | nih.gov |
| Nitroalkene, chiral amine, enone | NAE condensation | Enantiopure piperidines | ee > 95% | up to 92 | rsc.org |
| Disubstituted pyridines | Hydrogenation and epimerization | Methyl substituted pipecolinates | Various regio- and diastereoisomers | Moderate to excellent | whiterose.ac.uk |
Asymmetric Catalysis in Key Synthetic Steps
The generation of the chiral quaternary center at the C3-position of the piperidine ring is a significant challenge in the synthesis of this compound. Asymmetric catalysis offers the most elegant and efficient solution to this problem, enabling the production of enantiomerically enriched compounds, which is crucial for pharmacological applications. Key strategies focus on the enantioselective formation of the piperidine ring or the stereospecific introduction of one of the substituents at the C3-position.
A prominent and highly successful approach for the asymmetric synthesis of 3-substituted piperidines involves the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) precursor. snnu.edu.cnacs.orgnih.gov This methodology utilizes a chiral rhodium catalyst to facilitate the addition of a boronic acid to a protected dihydropyridine, establishing the C3-substituent and the stereocenter with high levels of enantioselectivity.
The general three-step sequence is as follows:
Partial Reduction of Pyridine (B92270): The readily available pyridine starting material is partially reduced and protected (e.g., as a phenyl carbamate) to form a stable 1,2-dihydropyridine derivative. organic-chemistry.org
Rh-catalyzed Asymmetric Reductive Heck Reaction: This is the key enantioselective step. A rhodium(I) precursor, in combination with a chiral phosphine (B1218219) ligand (such as SEGPHOS), catalyzes the coupling of the dihydropyridine with a pyrazolylboronic acid. This reaction proceeds as a reductive Heck-type carbometalation, creating the C-C bond at the 3-position and setting the absolute stereochemistry. acs.org The reaction exhibits broad functional group tolerance and can deliver 3-substituted tetrahydropyridines in high yields and with excellent enantiomeric excess (ee). snnu.edu.cnnih.gov
Reduction: The resulting tetrahydropyridine (B1245486) is then reduced to the final saturated piperidine ring.
This rhodium-catalyzed approach is particularly powerful as it allows for the convergent assembly of the core structure from two distinct fragments—the pyridine-derived diene and the pyrazole-derived boronic acid—with stereocontrol originating from a catalytic amount of a chiral complex. snnu.edu.cnacs.org
Table 1: Representative Rh-Catalyzed Asymmetric Synthesis of 3-Aryl-tetrahydropyridines
| Boronic Acid | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | (S)-SEGPHOS | High | High | nih.gov |
| Heteroaryl boronic acids | (S)-SEGPHOS | Good to High | Excellent | snnu.edu.cnacs.org |
| Vinyl boronic acids | (S)-SEGPHOS | High | Excellent | acs.org |
| 2-Fluorophenyl boronic acid | (S)-SEGPHOS | 25 | 99 | acs.org |
Another catalytic strategy involves the rhodium-catalyzed [2+2+2] cycloaddition, which can assemble the polysubstituted piperidine core from simpler fragments like an alkyne, an alkene, and an isocyanate. nih.gov By using a chiral rhodium catalyst, this method can construct the heterocyclic ring with concomitant control of stereochemistry. nih.gov While complex, this approach allows for the rapid build-up of molecular complexity and the introduction of multiple functional groups for further derivatization.
Advanced Derivatization and Diversification Strategies on the Core Scaffold
Once the this compound core is synthesized, its structure can be further modified to explore the structure-activity relationship (SAR) and optimize its properties. Derivatization can occur at three primary locations: the piperidine nitrogen, the pyrazole nitrogen, and any functional groups incorporated into the rings during synthesis.
Functional Group Interconversions
Functional group interconversions (FGIs) are crucial for fine-tuning the molecule. The parent scaffold contains two secondary amines (one on each ring) that are prime sites for modification.
N-Alkylation/N-Arylation: The piperidine nitrogen can be readily alkylated, acylated, or subjected to reductive amination to introduce a wide variety of substituents. Similarly, the pyrazole N-H can be functionalized. The regioselectivity of pyrazole N-alkylation can be influenced by the electronic nature of substituents on the pyrazole ring and the reaction conditions. mdpi.com Electron-donating groups at C3 of the pyrazole tend to increase the basicity of the ring. mdpi.com
Conversion of Synthetic Handles: If the synthesis is designed to carry a functional group handle, such as an ester or a protected amine, these can be transformed into a diverse array of other functionalities. For example, a methyl ester on the pyrazole ring, introduced during synthesis, can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form an amide library, or it can be reduced to a primary alcohol, which opens up further derivatization possibilities.
Directing Group Removal: In some synthetic strategies, a directing group is used to control the regioselectivity of a reaction. The subsequent removal of this group is a key FGI step. For instance, N-pyridyl directing groups, used in some C-H functionalization reactions to build the piperidine scaffold, can be efficiently removed under mild conditions using methods like quaternization followed by hydride reduction. researchgate.net
Multi-component Reactions for Library Synthesis
Multi-component reactions (MCRs) are powerful tools in medicinal chemistry for rapidly generating large libraries of structurally diverse compounds from simple building blocks in a single synthetic operation. nih.gov This approach is highly convergent and atom-economical, making it ideal for exploring the chemical space around the this compound scaffold.
The synthesis of the pyrazole ring is particularly amenable to MCRs. The classic Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, can be adapted into a three-component format where the 1,3-dicarbonyl is generated in situ. beilstein-journals.orgnih.gov
A potential MCR strategy for synthesizing analogues of the target compound could involve:
A three-component reaction between an aldehyde, a hydrazine, and a β-ketoester that contains a latent or protected piperidine moiety. This would construct the substituted pyrazole ring directly onto a piperidine-containing fragment.
A four-component reaction could further increase complexity. For example, the reaction of an aldehyde, hydrazine, malononitrile, and a β-ketoester can yield highly functionalized pyrano[2,3-c]pyrazoles. nih.gov By replacing one of these simple components with a more complex fragment containing the piperidine ring, a library of complex heterocyclic systems could be accessed.
These MCR approaches allow for significant variation at multiple positions of the resulting molecule by simply swapping out the starting components, facilitating the rapid generation of a library of analogues for screening. longdom.orgpreprints.org
Table 2: Common Multi-Component Reactions for Pyrazole Synthesis
| Reaction Name/Type | Components | Product Type | Reference |
|---|---|---|---|
| Knorr-type 3-Component Reaction | Aldehyde, Hydrazine, β-Ketoester | Substituted Pyrazoles | beilstein-journals.orgnih.gov |
| 4-Component Reaction | Aldehyde, Hydrazine, Malononitrile, β-Ketoester | Pyrano[2,3-c]pyrazoles | nih.gov |
| 3-Component Reaction | Enaminone, Aldehyde, Hydrazine | 1H-Pyrazoles | longdom.orgpreprints.org |
Structural Characterization and Elucidation of 3 Methyl 3 1h Pyrazol 3 Yl Piperidine and Its Analogues
Spectroscopic Methods for Structure Confirmation and Purity Assessment
Spectroscopic methods are indispensable tools for the elucidation of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy collectively provide a comprehensive picture of the atomic connectivity, molecular formula, and functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Connectivity and Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: Proton NMR is crucial for identifying the number of different types of protons and their neighboring environments. In the context of pyrazolyl-piperidine derivatives, the chemical shifts (δ) of the piperidine (B6355638) and pyrazole (B372694) ring protons, as well as the methyl group, are diagnostic. For instance, in analogues like tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate, the piperidine ring protons appear as multiplets in the range of δ 1.5-4.0 ppm, while the pyrazole ring proton gives a characteristic singlet. The methyl group on the pyrazole nitrogen in such analogues typically resonates as a singlet around δ 3.9 ppm. Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), are employed to establish proton-proton coupling networks, confirming the connectivity within the piperidine and pyrazole rings. Furthermore, the Nuclear Overhauser Effect (NOE) can be used to determine through-space proximity of protons, which is instrumental in assigning regiochemistry. For example, in the synthesis of regioisomeric pyrazolyl-piperidines, NOESY experiments showing a correlation between the pyrazole N-methyl protons and specific piperidine protons can definitively establish the point of attachment between the two rings mdpi.com.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. In pyrazolyl-piperidine analogues, the quaternary carbon of the piperidine ring to which both the methyl and pyrazole groups are attached would have a characteristic chemical shift. The carbon atoms of the piperidine ring typically appear in the range of δ 20-60 ppm, while the aromatic carbons of the pyrazole ring resonate further downfield, typically between δ 100-150 ppm. The methyl group carbon would be expected to appear upfield, around δ 15-25 ppm.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is a valuable tool for probing the electronic environment of nitrogen atoms within a molecule. In pyrazolyl-piperidine structures, the distinct nitrogen atoms of the pyrazole and piperidine rings would exhibit different chemical shifts. For example, in related N-Boc-piperidinyl-1H-pyrazole-4-carboxylates, the "pyrrole-like" and "pyridine-like" nitrogens of the pyrazole ring can be distinguished. The "pyrrole-like" nitrogen (N-1) in a major regioisomer has been observed at approximately δ -160.3 ppm, while the "pyridine-like" nitrogen (N-2) in a minor regioisomer appears at around δ -81.5 ppm mdpi.com. These differences are crucial for the unambiguous assignment of regioisomers. Heteronuclear multiple bond correlation (HMBC) experiments, such as ¹H-¹⁵N HMBC, are particularly useful in correlating protons to nitrogen atoms over two or three bonds, thereby confirming the connectivity and regiochemistry mdpi.com.
| Nucleus | Typical Chemical Shift Range (ppm) for Analogues | Key Correlations for Structural Elucidation |
| ¹H | Piperidine: 1.5 - 4.0Pyrazole: 6.0 - 8.0Methyl: ~1.0 - 2.5 | ¹H-¹H COSY for proton connectivity.¹H-¹H NOESY for regiochemistry determination. |
| ¹³C | Piperidine: 20 - 60Pyrazole: 100 - 150Quaternary C3: 35 - 50Methyl: 15 - 25 | ¹H-¹³C HMBC to correlate protons to carbons and establish the overall carbon skeleton. |
| ¹⁵N | "Pyrrole-like" N: ~ -160 to -180"Pyridine-like" N: ~ -75 to -85 | ¹H-¹⁵N HMBC to definitively assign regioisomers by correlating specific protons to the pyrazole nitrogens. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision, HRMS allows for the calculation of the molecular formula. This is a fundamental step in the characterization of a new compound. For 3-methyl-3-(1H-pyrazol-3-yl)piperidine, HRMS would be used to confirm its expected molecular formula of C₉H₁₅N₃. The experimentally determined mass would be compared to the calculated exact mass, with a very small mass error (typically < 5 ppm) providing strong evidence for the proposed formula. For example, in the characterization of tert-butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-3-yl]piperidine-1-carboxylate, HRMS (ESI+) was used to confirm the molecular formula C₂₁H₂₇N₃O₄ by matching the calculated m/z for the [M+Na]⁺ adduct (408.1894) with the experimentally found value (408.1894) mdpi.com.
| Ion | Calculated m/z | Found m/z | Mass Error (ppm) |
| [C₂₁H₂₇N₃O₄+Na]⁺ | 408.1894 | 408.1894 | < 1 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the N-H stretching of the piperidine and pyrazole rings. C-H stretching vibrations of the alkyl groups (piperidine ring and methyl group) would appear around 2950-2850 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring would likely be observed in the 1600-1450 cm⁻¹ region. The absence of other characteristic functional group absorptions (e.g., a strong C=O stretch around 1700 cm⁻¹) would further support the proposed structure.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H stretch (piperidine and pyrazole) | 3400 - 3200 (broad) |
| C-H stretch (sp³) | 2950 - 2850 |
| C=N / C=C stretch (pyrazole) | 1600 - 1450 |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
While spectroscopic methods provide information about the structure in solution, X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms. For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the relative and absolute stereochemistry. It provides precise bond lengths, bond angles, and torsional angles, revealing the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the methyl and pyrazolyl substituents. For analogues, X-ray crystallography has been used to confirm the chair conformation of the piperidine ring and the equatorial orientation of exocyclic bonds in the solid state.
Analysis of Regiochemical and Stereochemical Outcomes in Synthetic Pathways
The synthesis of this compound presents challenges in controlling both regiochemistry and stereochemistry. The formation of the pyrazole ring from a suitable piperidine precursor can lead to different regioisomers. For example, the reaction of a β-dicarbonyl derivative of a piperidine with a substituted hydrazine (B178648) can yield either the 1,3- or 1,5-disubstituted pyrazole. The regiochemical outcome is often dependent on the reaction conditions, such as the solvent and the nature of the substituents on the hydrazine mdpi.com.
Conformational Analysis and Stereochemical Dynamics
Conformational Preferences of the Piperidine (B6355638) Ring (e.g., Chair/Boat Interconversions)
The six-membered piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. For 3-methyl-3-(1H-pyrazol-3-yl)piperidine, two principal chair conformers are possible, differing in the orientation of the substituents at the C3 position. These are typically in rapid equilibrium at room temperature.
In one chair conformer, the methyl group occupies an axial position while the pyrazolyl group is in an equatorial position. In the other, the methyl group is equatorial, and the pyrazolyl group is axial. The relative stability of these two chair forms is primarily dictated by steric hindrance. Generally, a substituent in an equatorial position experiences less steric repulsion from the rest of the ring compared to an axial position, where it encounters 1,3-diaxial interactions with the axial hydrogen atoms at C2 and C4 (or the lone pair on the nitrogen).
Given that the pyrazolyl group is larger than the methyl group, it is expected that the conformer with the pyrazolyl group in the equatorial position and the methyl group in the axial position would be sterically hindered. Conversely, the conformer with the bulkier pyrazolyl group in the more spacious equatorial position and the smaller methyl group in the axial position is likely to be the more stable conformation. However, the presence of two substituents on the same carbon atom complicates this analysis, and the energetic difference might be subtle.
The interconversion between these two chair forms occurs via a higher-energy twist-boat conformation. The energy barrier for this ring inversion is typically in the range of 10-12 kcal/mol for piperidine derivatives.
Table 1: Hypothetical Relative Energies of Chair Conformers
| Conformer | Methyl Group Orientation | Pyrazolyl Group Orientation | Hypothetical Relative Energy (kcal/mol) |
| A | Equatorial | Axial | 0.5 - 1.5 |
| B | Axial | Equatorial | 0 |
Note: These values are illustrative and based on general principles of steric hindrance in substituted piperidines. The actual energy difference would require specific experimental or computational determination.
Dynamic Spectroscopic Studies for Conformational Equilibria
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational equilibria in molecules like this compound. By analyzing NMR spectra at different temperatures, it is possible to gain insight into the rates of conformational exchange and the relative populations of the different conformers.
At room temperature, the interconversion between the two chair forms is typically fast on the NMR timescale. This rapid exchange would result in a time-averaged spectrum, where the chemical shifts of the piperidine ring protons and carbons are weighted averages of the shifts in the individual conformers.
Upon cooling, the rate of interconversion slows down. If the temperature is lowered sufficiently to reach the coalescence point, the broad, averaged signals will sharpen into separate sets of signals for each of the two chair conformers. From the coalescence temperature and the difference in chemical shifts between the two conformers, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. Further cooling below the coalescence temperature would allow for the integration of the signals of the individual conformers, providing a quantitative measure of their relative populations and thus the difference in their free energies (ΔG°).
In a hypothetical ¹H-NMR study, the signals for the axial and equatorial protons on the piperidine ring would show distinct chemical shifts and coupling constants at low temperatures, reflecting their different magnetic environments in the two chair conformations. For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.
Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions
The structure of this compound allows for the possibility of an intramolecular hydrogen bond. The piperidine ring contains a secondary amine (N-H), which can act as a hydrogen bond donor. The pyrazole (B372694) ring possesses two nitrogen atoms, one of which has a lone pair of electrons and can act as a hydrogen bond acceptor.
An intramolecular hydrogen bond could form between the piperidine N-H group and the nitrogen atom at position 2 of the pyrazole ring. The formation of this hydrogen bond would depend on the relative orientation of the piperidine and pyrazole rings. This interaction would likely stabilize a specific conformation, potentially influencing the equilibrium between the chair forms. For this hydrogen bond to occur, the piperidine ring would need to adopt a conformation that brings the N-H group in proximity to the pyrazole nitrogen. This could favor one chair conformer over the other or even a twist-boat conformation in some cases, although the latter is generally less stable. nih.gov
The presence of an intramolecular hydrogen bond can often be detected by spectroscopic methods. In infrared (IR) spectroscopy, the N-H stretching frequency would be shifted to a lower wavenumber (red-shifted) and broadened compared to a similar molecule without this interaction. In ¹H-NMR spectroscopy, the N-H proton signal would be shifted downfield, and its chemical shift might show a reduced dependence on solvent concentration.
Influence of Substituents on Molecular Conformation and Rotational Barriers
Substituents on either the piperidine or the pyrazole ring can significantly influence the conformational equilibrium and the rotational barriers within the molecule.
Piperidine Ring Substitution:
Other Piperidine Ring Substituents: Additional substituents on the carbon atoms of the piperidine ring would further complicate the conformational landscape by introducing additional steric interactions and potentially altering the energy difference between the chair conformers.
Pyrazole Ring Substitution:
Substituents on the Pyrazole Nitrogens: Alkylation or acylation of the pyrazole N1-H would prevent tautomerism in the pyrazole ring and could influence the rotational barrier around the C3-pyrazole bond.
Substituents on the Pyrazole Carbons: The addition of substituents to the C4 or C5 positions of the pyrazole ring would alter its size and electronic properties. Bulky substituents could increase the rotational barrier around the bond connecting the pyrazole and piperidine rings. Electron-withdrawing or -donating groups could affect the hydrogen bond accepting ability of the pyrazole nitrogens.
The rotation around the single bond connecting the C3 of the piperidine to the C3 of the pyrazole is another dynamic process. The energy barrier for this rotation would be influenced by steric hindrance between the ortho-protons of the pyrazole ring and the substituents on the piperidine ring. Dynamic NMR studies could also potentially be used to measure the height of this rotational barrier.
Reaction Mechanisms and Chemical Reactivity of the 3 Methyl 3 1h Pyrazol 3 Yl Piperidine Scaffold
Electrophilic and Nucleophilic Reactivity of the Piperidine (B6355638) Nitrogen and Pyrazole (B372694) Ring
The reactivity of 3-methyl-3-(1H-pyrazol-3-yl)piperidine is dictated by the distinct electronic nature of its two heterocyclic components. The piperidine ring contains a secondary amine, which is typically nucleophilic and basic, while the pyrazole ring is an electron-rich aromatic system with multiple sites for potential reactions.
Piperidine Nitrogen: The nitrogen atom in the piperidine ring possesses a lone pair of electrons, making it a primary center for nucleophilic and basic activity. It readily reacts with electrophiles such as alkyl halides and acylating agents. The piperidine ring generally prefers a chair conformation to minimize steric strain. wikipedia.org The substituent at the nitrogen can influence the conformational equilibrium between axial and equatorial positions. wikipedia.org For instance, in N-methylpiperidine, the equatorial conformation is significantly favored. wikipedia.org
Pyrazole Ring: The pyrazole ring is an aromatic, 6π-electron system. chemicalbook.com The presence of two adjacent nitrogen atoms influences the electron distribution within the ring. The C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic substitution reactions like nitration, sulfonation, and halogenation. nih.govpharmaguideline.comresearchgate.net Conversely, the C3 and C5 positions are electron-deficient, making them potential sites for nucleophilic attack, although such reactions are less common and often require harsh conditions or activating groups. chemicalbook.comnih.govresearchgate.net The pyrazole ring itself is generally resistant to oxidation and reduction, though side chains can be modified. chemicalbook.compharmaguideline.com
The two nitrogen atoms of the pyrazole ring have different characteristics: the N1 nitrogen is pyrrole-like and can be deprotonated to form an anion, while the N2 nitrogen is pyridine-like and basic. chemicalbook.comnih.gov The deprotonated pyrazole anion is highly reactive towards electrophiles. chemicalbook.com
Interactive Data Table: Predicted Reactivity Sites
| Ring System | Atom/Position | Predicted Reactivity | Common Reactions |
| Piperidine | Nitrogen (N) | Nucleophilic, Basic | Alkylation, Acylation, Protonation |
| Pyrazole | Carbon (C4) | Nucleophilic (for electrophilic substitution) | Halogenation, Nitration, Sulfonation |
| Pyrazole | Carbon (C3/C5) | Electrophilic (for nucleophilic attack) | Ring-opening with strong bases |
| Pyrazole | Nitrogen (N1-H) | Acidic | Deprotonation to form an anion |
| Pyrazole | Nitrogen (N2) | Basic, Nucleophilic | Protonation, Alkylation |
Proton Transfer Processes and Tautomeric Equilibria of the 1H-Pyrazole Moiety
A key feature of N-unsubstituted pyrazoles is annular prototropic tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. nih.gov In the case of this compound, this means an equilibrium exists between this compound and 3-methyl-3-(1H-pyrazol-5-yl)piperidine.
The position of this equilibrium is influenced by several factors, including the nature of substituents, the solvent, and the physical state (solid, liquid, or gas). nih.govnih.gov For example, in the solid state, one tautomer may be favored due to crystal packing forces, while in solution, a dynamic equilibrium of both tautomers is typically present. nih.gov The energy barrier for this intramolecular proton transfer is generally high, but the process can be facilitated by intermolecular interactions with other pyrazole molecules or solvent molecules. nih.gov In the gas phase, pyrazole molecules can form self-aggregates like dimers and trimers, which facilitate proton transfer. nih.gov
The different tautomers can exhibit distinct reactivity. For instance, the accessibility of the N-H proton for deprotonation or the steric environment around the ring carbons might differ between the two forms, potentially leading to different products in chemical reactions.
Cyclization and Ring-Opening Reactions involving the Piperidine and Pyrazole Rings
Both the piperidine and pyrazole rings can participate in cyclization and ring-opening reactions, although often under specific conditions.
Piperidine Ring: The synthesis of piperidine derivatives frequently involves intramolecular cyclization reactions. nih.govbeilstein-journals.org These can include metal-catalyzed cyclizations, electrophilic cyclizations, and radical cyclizations. nih.govbeilstein-journals.org For instance, piperidines can be formed through the intramolecular cyclization of amines and alkenes. beilstein-journals.org Conversely, ring-opening of the piperidine ring is less common but can be achieved through oxidative cleavage of C-C bonds under specific catalytic conditions. researchgate.net
Pyrazole Ring: The pyrazole ring is generally stable, but it can undergo ring-opening under certain conditions. For example, treatment with a very strong base can lead to deprotonation at the C3 position, followed by ring cleavage. chemicalbook.compharmaguideline.com Oxidative ring-opening of certain substituted pyrazoles, such as 1H-pyrazol-5-amines, has also been reported. researchgate.net Ring-opening can also be a step in the synthesis of other heterocyclic systems. For example, a palladium-catalyzed ring-opening of 2H-azirines with hydrazones can yield polysubstituted pyrazoles. organic-chemistry.org
Catalytic Activation and Directed Reactivity at Specific Positions
Modern synthetic methods allow for the catalytic activation of specific C-H bonds in both piperidine and pyrazole rings, enabling regioselective functionalization.
Piperidine Ring: The functionalization of C-H bonds in piperidines, particularly at the α-position to the nitrogen, has been an area of active research. researchgate.net This can be achieved using transition metal catalysts, often with the help of a directing group attached to the nitrogen atom. researchgate.netacs.org For example, palladium catalysts have been used for the arylation of unactivated C4 positions in piperidine derivatives. acs.org Furthermore, catalytic dehydrogenation of the piperidine ring can form enamine intermediates, which can then undergo further reactions like hydrosilylation. nih.govkaist.ac.kr
Pyrazole Ring: The inherent reactivity of the pyrazole ring can be modulated and directed by catalysts. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, are effective for introducing substituents at specific positions of the pyrazole ring. nih.gov For instance, guided transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles has been developed for the regioselective synthesis of 5-aryl-4-nitro-1H-pyrazoles. acs.org
Interactive Data Table: Catalytic Functionalization Approaches
| Ring System | Position | Type of Reaction | Catalyst System (Example) |
| Piperidine | C4 | C-H Arylation | Palladium (Pd) with a directing group |
| Piperidine | α to N | C-H Arylation | Ruthenium (Ru) with a directing group |
| Pyrazole | C5 | Arylation | Transition-metal catalyzed (e.g., Pd) |
| Pyrazole | N-arylation | N-Arylation | Copper (Cu) powder with a ligand |
Stability and Degradation Pathways under Various Chemical Conditions
The stability of this compound depends on the reaction conditions, such as pH and the presence of oxidizing or reducing agents.
Pyrazole Ring: The pyrazole ring is known for its stability towards oxidation and reduction. pharmaguideline.comglobalresearchonline.net However, strong oxidizing agents or harsh basic conditions can lead to its degradation. chemicalbook.com For instance, electrolytic oxidation or ozonolysis can cause the ring to open. chemicalbook.com The presence of substituents can also affect the stability; for example, aryl nitrenes derived from pyrazoles can undergo complex rearrangements and ring-opening cascades. preprints.org
Under acidic conditions, the pyrazole ring is protonated to form a pyrazolium (B1228807) cation, which is less susceptible to electrophilic attack at the C4 position. chemicalbook.comglobalresearchonline.net Conversely, in the presence of a base, the N1-proton can be removed to form a pyrazolate anion, which is more reactive towards electrophiles. pharmaguideline.com
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and stability of molecules. nih.gov For 3-methyl-3-(1H-pyrazol-3-yl)piperidine, DFT calculations can predict its optimized geometry, vibrational frequencies, and electronic properties, offering a window into its reactivity and stability. researchgate.net Studies on related pyrazole (B372694) and piperidine (B6355638) derivatives have demonstrated the utility of DFT in understanding their molecular architecture. nih.govmdpi.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govresearchgate.net
For pyrazole derivatives, the HOMO is often localized over the pyrazole ring and adjacent substituents, while the LUMO can be distributed across the entire molecule. nih.govresearchgate.net In the case of this compound, the pyrazole ring is expected to be the primary site for electron donation (HOMO), making it susceptible to electrophilic attack. The piperidine ring, particularly the nitrogen atom, can also contribute to the HOMO. The LUMO is likely distributed over the pyrazole ring, indicating its potential to accept electrons in nucleophilic reactions. nih.govresearchgate.net The presence of the methyl group can also influence the electronic distribution and, consequently, the HOMO-LUMO energies.
A smaller HOMO-LUMO gap in pyrazole analogs has been associated with higher chemical reactivity and potential biological activity. nih.gov The specific energy values would require dedicated DFT calculations for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). nih.gov
In pyrazole-containing compounds, the nitrogen atoms of the pyrazole ring typically exhibit a negative electrostatic potential, making them potential sites for hydrogen bonding and interactions with electrophiles. researchgate.net For this compound, the MEP surface would likely show negative potential around the pyrazole nitrogens and the piperidine nitrogen. nih.gov The hydrogen atom attached to the pyrazole nitrogen and the hydrogens on the piperidine nitrogen would exhibit positive potential, indicating their role as hydrogen bond donors. researchgate.net Understanding these electrostatic features is crucial for predicting how the molecule might interact with biological targets. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Flexibility Assessment
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide valuable information about its conformational landscape and flexibility. The piperidine ring can exist in different chair and boat conformations, and the orientation of the pyrazole substituent can vary. nih.govresearchgate.net
MD simulations of similar piperidine-containing compounds have shown that the conformational preferences can be influenced by various factors, including substitution patterns and the solvent environment. nih.govnih.gov For this compound, MD simulations would allow for the exploration of different rotatable bonds and ring puckering, identifying the most stable conformations in different environments (e.g., in water or a non-polar solvent). This information is critical for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. nih.gov The stability of the molecule's conformations can be assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) throughout the simulation.
Molecular Docking and Scoring for Predicted Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their binding mechanisms at the molecular level. nih.gov For this compound, molecular docking studies can predict its binding affinity and interaction patterns with various biological targets.
Pyrazole derivatives have been the subject of numerous docking studies against a range of protein targets, including enzymes and receptors. nih.govnih.govnih.gov These studies have shown that the pyrazole moiety can form key interactions, such as hydrogen bonds and pi-stacking interactions, with amino acid residues in the binding pocket. nih.gov In docking simulations with this compound, the pyrazole ring could act as a hydrogen bond donor and acceptor, while the piperidine nitrogen could also participate in hydrogen bonding. The methyl group might engage in hydrophobic interactions. The docking score, which estimates the binding free energy, can be used to rank the potential efficacy of this compound against different targets. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. shd-pub.org.rs By developing mathematical models, QSAR can predict the activity of new compounds and guide the design of more potent analogs. nih.gov
For pyrazole-based compounds, both 2D and 3D-QSAR models have been successfully developed to predict their activity as inhibitors of various enzymes. nih.govnih.govshd-pub.org.rs These models often use molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. A 2D-QSAR study on pyrazole derivatives, for instance, might reveal that specific topological features or the presence of certain functional groups are critical for activity. nih.gov A 3D-QSAR approach, like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide insights into how the 3D arrangement of electrostatic and steric fields influences biological activity. nih.gov
For this compound, QSAR models developed from a series of its analogs could identify the key structural features that need to be modified to enhance a desired biological activity, thus facilitating lead optimization in a drug discovery project.
Prediction and Analysis of Key Physicochemical Descriptors
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov Several key descriptors can be computationally predicted to assess the drug-likeness of a compound. ekb.egekb.eg
For this compound, these descriptors can be estimated using various software and online tools. nih.gov
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a molecule. A balanced LogP is generally desired for good oral bioavailability. The predicted XlogP for a similar compound, 3-(1-methyl-1h-pyrazol-3-yl)piperidine, is 0.4, suggesting a relatively hydrophilic nature. uni.lu
Topological Polar Surface Area (TPSA): TPSA is the surface area of all polar atoms in a molecule and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. researchgate.netpeter-ertl.com For drug-like molecules, a TPSA of less than 140 Ų is generally considered favorable. nih.gov The TPSA for pyrazole-containing heterocycles can be readily calculated. nih.gov
Rotatable Bonds: The number of rotatable bonds influences the conformational flexibility of a molecule. A lower number of rotatable bonds (typically less than 10) is often associated with better oral bioavailability. researchgate.net
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors is a key factor in Lipinski's rule of five. researchgate.net For this compound, the pyrazole and piperidine nitrogens can act as hydrogen bond acceptors, while the NH groups of both rings can act as hydrogen bond donors.
A summary of predicted physicochemical properties for a closely related compound is presented in the table below.
| Descriptor | Predicted Value | Reference |
| Molecular Formula | C9H15N3 | uni.lu |
| Molecular Weight | 165.24 g/mol | uni.lu |
| XlogP | 0.4 | uni.lu |
| Hydrogen Bond Donors | 2 | (Predicted) |
| Hydrogen Bond Acceptors | 3 | (Predicted) |
| Rotatable Bonds | 1 | (Predicted) |
These predicted values suggest that this compound has physicochemical properties that fall within the range of typical drug-like molecules.
Ligand Design Principles and Structure Activity Relationships Sar Within the 3 Methyl 3 1h Pyrazol 3 Yl Piperidine Class
Identification of Critical Structural Determinants for Molecular Recognition
The molecular architecture of 3-methyl-3-(1H-pyrazol-3-yl)piperidine and its analogs presents several key features that are critical for molecular recognition by their biological targets. These determinants include the spatial arrangement of the piperidine (B6355638) and pyrazole (B372694) rings, the nature of the substituents on both rings, and the stereochemistry at the C3 position of the piperidine ring.
The piperidine ring often serves as a central scaffold, providing a three-dimensional structure that can be appropriately substituted to orient functional groups for optimal interaction with the target protein. The nitrogen atom of the piperidine ring can act as a protonatable center, forming crucial ionic interactions or hydrogen bonds with acidic residues in the binding pocket.
The pyrazole moiety is another key determinant, offering a hydrogen bond donor (N-H) and acceptor (N) sites, as well as the potential for π-π stacking interactions with aromatic amino acid residues. nih.gov The relative orientation of the pyrazole and piperidine rings, dictated by the single bond connecting them, is crucial for positioning these interaction points correctly within the receptor's binding site. The methyl group at the C3 position of the piperidine ring also plays a significant role, influencing the local conformation and potentially engaging in hydrophobic interactions.
Impact of Substitutions on the Piperidine Ring on Interaction Profile and Selectivity
Modifications to the piperidine ring of the this compound scaffold have a profound impact on the interaction profile and selectivity of the resulting ligands. Substitutions can alter the ring's conformation, basicity, and steric profile, thereby influencing how the ligand binds to its target.
For instance, the introduction of methyl groups on the piperidine ring can significantly affect potency and selectivity. In a study on LATS1/2 kinase inhibitors, the addition of syn-methyl groups to a piperidine ring was hypothesized to lock the ring into a single chair conformation, leading to a significant increase in potency. acs.org This suggests that controlling the conformational equilibrium of the piperidine ring is a key strategy for optimizing activity.
Furthermore, functionalization of the piperidine nitrogen allows for the exploration of additional binding interactions and the modulation of physicochemical properties. N-alkylation can influence the basicity of the nitrogen, which in turn affects its ability to form salt bridges. In a series of LATS1/2 inhibitors, an N-methyl substituent led to a slight decrease in potency compared to the unsubstituted analog, while larger N-isopropyl and N-acyl groups also resulted in reduced activity, highlighting the sensitivity of the target to the nature of this substituent. acs.org
The position of substitution on the piperidine ring is also critical. In a series of opioid antagonists based on a 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (B1256512) scaffold, substitutions at the 2- and 6-positions were explored to understand their impact on activity. researchgate.net Similarly, for MAO-B inhibitors, para-substitution on the piperidine ring was found to be preferable to meta-substitution, with the addition of a hydroxyl group enhancing the inhibitory effect. nih.gov
| Scaffold/Target Class | Substitution Position | Substituent | Observed Effect | Reference |
|---|---|---|---|---|
| LATS1/2 Kinase Inhibitors | syn- to existing substituent | Methyl | Significant increase in potency | acs.org |
| LATS1/2 Kinase Inhibitors | Nitrogen | Methyl, Isopropyl, Acyl | Decreased potency | acs.org |
| MAO-B Inhibitors | 4-position | Methyl | Potent inhibition | nih.gov |
| MAO Inhibitors | para-position | Hydroxyl | Increased inhibitory effect compared to meta-substitution | nih.gov |
Influence of Pyrazole Ring Modifications on Target Binding and Molecular Function
The pyrazole ring is a versatile heterocyclic motif that offers multiple points for modification to fine-tune ligand-target interactions. The nature and position of substituents on the pyrazole ring, as well as N-alkylation, can significantly influence binding affinity and functional activity.
In many cases, the pyrazole ring itself can act as a bioisostere for other aromatic systems like benzene, offering improved physicochemical properties such as reduced lipophilicity and enhanced solubility. nih.govpharmablock.com The hydrogen bond donor and acceptor properties of the pyrazole ring are often crucial for anchoring the ligand in the binding site.
Studies on various pyrazole-containing compounds have demonstrated the importance of substitution patterns. For example, in a series of anti-inflammatory pyrazole analogs, the presence of electron-withdrawing groups on a phenyl ring attached to the pyrazole was found to be important for activity. nih.gov The antagonism of the TRPV-1 receptor was optimized by introducing 3-chlorophenyl and 3-chloro-4-fluorophenyl substitutions at the N1 position of the pyrazole ring. nih.gov
N-substitution of the pyrazole ring can have a dramatic effect on biological activity. In a series of phenyldihydropyrazolones targeting Trypanosoma cruzi, various substituents on the pyrazole nitrogen were investigated. nih.gov While polar groups introduced close to the pyrazolone (B3327878) ring generally decreased activity, more apolar moieties like methyl-cyclohexyl showed moderate potency. nih.gov This highlights the importance of balancing polarity and steric bulk at this position.
| Target/Compound Class | Modification | Observed Effect | Reference |
|---|---|---|---|
| TRPV-1 Antagonists | 3-chlorophenyl or 3-chloro-4-fluorophenyl at N1 | Optimized antagonism | nih.gov |
| Trypanosoma cruzi Inhibitors | Polar substituents on pyrazolone nitrogen | Decreased activity | nih.gov |
| Trypanosoma cruzi Inhibitors | Apolar methyl-cyclohexyl on pyrazolone nitrogen | Moderate activity | nih.gov |
Stereochemical Effects on Ligand-Target Complementarity
The this compound scaffold contains a chiral center at the C3 position of the piperidine ring. The stereochemistry at this position can have a profound impact on ligand-target complementarity, as the two enantiomers will orient the pyrazole and methyl substituents differently in three-dimensional space. This can lead to significant differences in binding affinity and biological activity between the enantiomers.
The synthesis of enantiomerically enriched 3-substituted piperidines is an area of active research, highlighting the importance of stereochemistry in this class of compounds. acs.orgnih.gov Chemo-enzymatic methods have been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined 3-substituted piperidines. nih.gov
While direct SAR studies on the enantiomers of this compound itself are not widely reported in the provided context, the principles of stereoselectivity in ligand-receptor interactions are well-established. One enantiomer may fit optimally into the binding pocket, making favorable interactions, while the other may experience steric clashes or be unable to form key interactions, resulting in lower affinity. The development of stereoselective syntheses for 3-substituted and 3,4-disubstituted piperidines underscores the recognition that controlling the absolute stereochemistry is crucial for achieving the desired pharmacological profile. researchgate.net
Rational Design of Analogues via Bioisosteric Replacements and Scaffold Modifications
The rational design of analogs of this compound often involves bioisosteric replacements and scaffold hopping to improve potency, selectivity, and drug-like properties.
Bioisosteric Replacements:
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound without making significant changes to the chemical structure. nih.gov
The pyrazole ring is a common subject for bioisosteric replacement. In the development of cannabinoid receptor 1 (CB1) antagonists, the pyrazole moiety of rimonabant (B1662492) has been successfully replaced with other five-membered heterocycles such as oxadiazoles, thiazoles, triazoles, and imidazoles. rsc.orgnih.gov For example, replacing the pyrazole C3-carboxamide of rimonabant with a 5-alkyl oxadiazole ring led to a novel class of potent CB1 antagonists. rsc.org These studies demonstrate that the core function of the pyrazole ring can be mimicked by other heterocycles, providing opportunities to modulate properties like metabolic stability and patentability.
Scaffold Hopping:
Scaffold hopping is a more drastic approach where the central core of a molecule is replaced with a structurally different scaffold, while maintaining the original orientation of key functional groups. nih.gov This can lead to the discovery of novel chemotypes with improved properties. A shape-based scaffold hopping approach was used to convert a pyrimidine (B1678525) core to a pyrazole core in the development of dual leucine (B10760876) zipper kinase (DLK) inhibitors, resulting in improved physicochemical properties. nih.gov In another example, the methylpyrazole core of rimonabant was replaced by a pyrazine (B50134) in a scaffold hopping approach to design new CB1 receptor antagonists. drugbank.com
Molecular Interaction Profiling of 3 Methyl 3 1h Pyrazol 3 Yl Piperidine Derivatives
In Vitro Characterization of Binding Affinity and Selectivity towards Specific Molecular Targets (e.g., Receptors, Enzymes, Ion Channels)
No specific data was found regarding the binding affinity or selectivity of 3-methyl-3-(1H-pyrazol-3-yl)piperidine derivatives for any receptors, enzymes, or ion channels.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. nih.govnih.gov This involves using a radioactively labeled ligand that is known to bind to the target receptor and measuring how the test compound competes for binding. The results are typically reported as an inhibition constant (Ki) or the concentration required to inhibit 50% of the specific binding (IC50). A thorough search did not yield any publications or database entries presenting results from radioligand binding assays performed with this compound or its derivatives.
Enzyme Kinetic Studies for Inhibition/Activation Profiling
Enzyme kinetic studies are performed to understand how a compound affects the rate of an enzyme-catalyzed reaction, determining whether the compound acts as an inhibitor or an activator. mdpi.comnih.gov Such studies can provide IC50 values, indicating the potency of an inhibitor. While the pyrazole (B372694) scaffold is present in many known enzyme inhibitors, no specific kinetic data for this compound derivatives targeting any particular enzyme were identified. For example, studies on other pyrazole derivatives have reported IC50 values against enzymes like α-glucosidase and α-amylase, but these studies did not include the specific compound . nih.gov
Electrophysiological Characterization of Ion Channel Modulators
Electrophysiological techniques, such as patch-clamp, are used to study the effect of compounds on ion channels by measuring changes in the electrical properties of cells. moleculardevices.comualberta.ca These studies can reveal whether a compound blocks or activates an ion channel and with what potency. Ion channels are important therapeutic targets, and modulators can have significant physiological effects. level.com.twnih.govnih.gov No electrophysiological data for this compound or its derivatives were found in the searched literature.
Biophysical Techniques for Elucidating Binding Thermodynamics and Kinetics (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide detailed insights into the binding of a ligand to a target protein. ITC directly measures the heat changes upon binding to determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). tainstruments.com SPR is a real-time, label-free method to measure the kinetics of binding, including the association (ka) and dissociation (kd) rate constants. nih.govnih.gov No ITC or SPR data characterizing the interaction of this compound derivatives with any biological target could be located.
Structural Biology Approaches to Resolve Ligand-Protein Complexes (e.g., X-ray Co-crystallography, Cryo-Electron Microscopy) for Atomic-Level Interaction Analysis
Structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are pivotal for understanding how a ligand binds to its protein target at an atomic level. creative-biostructure.comcreative-biostructure.comnih.gov These methods can reveal the precise orientation of the ligand in the binding pocket and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govvcu.edufrontiersin.org A search of structural databases (e.g., Protein Data Bank) and the relevant literature did not yield any crystal or cryo-EM structures of this compound or its derivatives in complex with a protein target. nih.govbiorxiv.orgresearchgate.net
Applications of 3 Methyl 3 1h Pyrazol 3 Yl Piperidine As Chemical Probes and Building Blocks in Fundamental Chemical and Biological Research
Development of Chemical Probes for Target Validation and Pathway Elucidation
While the core structure of 3-methyl-3-(1H-pyrazol-3-yl)piperidine is recognized as a valuable scaffold in medicinal chemistry, specific studies detailing its direct application in the development of chemical probes for target validation and pathway elucidation are not extensively documented in publicly available research. Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that target's function in a biological system. The development of such probes requires a detailed understanding of the molecule's structure-activity relationship (SAR) with its intended target.
The pyrazole (B372694) moiety is a well-established pharmacophore found in numerous approved drugs, often acting as a key interaction element with biological targets. nih.gov Similarly, the piperidine (B6355638) ring is a common feature in bioactive compounds, providing a three-dimensional structure that can orient functional groups in precise spatial arrangements to optimize target binding. nih.govrsc.org In principle, derivatives of this compound could be functionalized to create potent and selective chemical probes. For instance, the secondary amine of the piperidine ring or the pyrazole ring could be modified to introduce reporter tags, photo-cross-linkers, or reactive groups for covalent labeling of target proteins. However, at present, specific examples of such probes derived directly from this parent compound are not reported in the scientific literature.
Utilization as Versatile Synthons in the Synthesis of Complex Chemical Entities
The true value of this compound and closely related structures is most evident in their role as versatile synthons, or building blocks, for the construction of more complex molecules. mdpi.comnih.gov The bifunctional nature of the molecule, with reactive sites on both the piperidine and pyrazole rings, allows for diverse synthetic transformations.
The secondary amine of the piperidine ring is a key functional handle for derivatization. It can readily undergo N-alkylation, N-acylation, N-arylation, and reductive amination reactions, allowing for the attachment of a wide variety of substituents. This versatility is crucial for exploring the chemical space around the core scaffold in drug discovery programs.
The pyrazole ring also offers multiple points for modification. The NH group of the pyrazole can be alkylated or arylated, and the carbon atoms of the ring can be functionalized through various methods, although this is often established during the synthesis of the pyrazole ring itself. The synthesis of related piperidinyl-pyrazole structures often involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound precursor attached to a piperidine ring. mdpi.comnih.gov This modular synthesis allows for the introduction of substituents on both the pyrazole and piperidine rings from the outset.
Research on related piperidinyl-pyrazole carboxylates has demonstrated their utility as novel heterocyclic amino acid building blocks. mdpi.comnih.gov These protected synthons are designed for use in solid-phase synthesis and the creation of peptide-like molecules or other complex architectures. The general synthetic utility of this class of compounds is highlighted by their role as precursors to more elaborate molecules with potential therapeutic applications.
| Synthon/Building Block | Synthetic Method | Resulting Complex Entity |
| N-Boc-piperidinyl β-keto esters | Cyclocondensation with hydrazines | Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates |
| 3(5)-substituted NH-pyrazole | N-alkylation with alkyl halides | 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates |
This table is based on the synthesis of related piperidinyl-pyrazole compounds, illustrating the synthetic utility of this class of molecules. mdpi.comnih.gov
Scaffolds for the Construction of Diverse Chemical Libraries for Screening Purposes
In modern drug discovery, the creation of diverse chemical libraries for high-throughput screening is a cornerstone of lead generation. The concept of a "scaffold" is central to this process, where a core molecular structure is systematically decorated with a variety of functional groups to generate a large number of related compounds. The this compound framework is an excellent candidate for such a scaffold.
The three-dimensional nature of the piperidine ring is a particularly desirable feature for screening libraries. nih.govrsc.org Over-representation of flat, aromatic molecules in screening collections is a known limitation, and scaffolds that provide access to three-dimensional chemical space are in high demand as they can interact with more complex protein binding sites. The methyl-substituted stereocenter on the piperidine ring of this compound adds to this structural complexity.
The pyrazole component of the scaffold provides a rigid anchor with well-defined hydrogen bonding capabilities, a feature often associated with successful drug candidates. nih.govmdpi.com The combination of the rigid aromatic pyrazole and the flexible, three-dimensional piperidine allows for the presentation of substituents in a wide range of spatial orientations.
A typical library synthesis using this scaffold would involve parallel synthesis techniques where the core scaffold is reacted with a diverse set of building blocks. For example, the piperidine nitrogen could be acylated with a library of carboxylic acids, or alkylated with a library of alkyl halides, to rapidly generate a large number of final compounds for biological screening. While specific large-scale library syntheses based on this compound are not detailed in the literature, the principles of fragment-based drug discovery and library design strongly support its potential in this area. nih.govrsc.org
Design of Affinity Reagents and Bioconjugates for Mechanistic Studies
Affinity reagents and bioconjugates are specialized tools used to study biological systems. Affinity reagents are typically based on a molecule with known affinity for a target protein and are modified to allow for the isolation or detection of that protein. Bioconjugates involve linking a molecule of interest to a larger biomolecule, such as a protein or nucleic acid, to study its interactions or localization.
The design of such reagents based on this compound would first require the identification of a derivative with high affinity and selectivity for a specific biological target. Once such a "ligand" is identified, it could be synthetically modified to incorporate functionalities necessary for its use as an affinity reagent or for bioconjugation.
For example, a derivative could be synthesized with a linker arm attached to the piperidine nitrogen. The end of this linker could then be functionalized with a biotin molecule for affinity purification of the target protein, a fluorescent dye for imaging applications, or a reactive group for covalent attachment to a solid support to create an affinity chromatography column.
However, as with the development of chemical probes, the realization of such applications is contingent on first establishing a clear biological target and structure-activity relationship for a derivative of this compound. Currently, there is a lack of published research demonstrating the use of this specific compound in the design and synthesis of affinity reagents or bioconjugates for mechanistic studies. The potential exists, but it has yet to be explored in the available scientific literature.
Future Research Directions and Emerging Methodologies
Exploration of Novel Synthetic Pathways and Sustainable Chemical Processes
The development of efficient and environmentally benign synthetic routes to 3-methyl-3-(1H-pyrazol-3-yl)piperidine and its analogs is a primary focus for future research. Current synthetic strategies often involve multi-step sequences that can be time-consuming and generate significant waste. Future efforts will likely concentrate on the following areas:
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a powerful strategy for rapidly building molecular complexity. mdpi.com Designing a convergent MCR to assemble the pyrazolyl-piperidine core in a single step would be a significant advancement. Research could explore one-pot reactions combining a suitable 1,3-dicarbonyl equivalent, a hydrazine (B178648) source, and a precursor to the substituted piperidine (B6355638) ring. researchgate.netnih.gov
Green Chemistry Approaches: The principles of green chemistry are increasingly important in pharmaceutical manufacturing. Future synthetic pathways should aim to utilize less hazardous solvents, such as water or ethanol, and employ catalytic methods to minimize waste. mdpi.comajchem-a.com The use of reusable catalysts, such as supported metal catalysts or organocatalysts, for the synthesis of both the pyrazole (B372694) and piperidine rings is a promising avenue. organic-chemistry.org For instance, water-catalyzed reactions through hydrogen bonding have been shown to be effective for some piperidine syntheses. ajchem-a.com
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. Developing a flow-based synthesis for this compound could streamline its production and facilitate the rapid generation of a library of derivatives for screening purposes.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | Increased efficiency, reduced steps, molecular diversity. mdpi.com | Design of novel one-pot procedures for convergent synthesis. |
| Green Chemistry | Reduced environmental impact, lower cost, increased safety. ajchem-a.com | Use of aqueous media, reusable catalysts, and energy-efficient conditions. |
| Flow Chemistry | Enhanced reaction control, scalability, safety, and automation. | Adaptation of batch reactions to continuous flow systems for library synthesis. |
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. springernature.com These computational tools can be powerfully applied to the this compound scaffold.
Generative Models for de Novo Design: AI-based generative models can explore vast regions of chemical space to design novel molecules with desired properties. acm.org By training these models on known bioactive molecules containing pyrazole and piperidine fragments, it is possible to generate new derivatives of this compound that are predicted to have high affinity and selectivity for specific biological targets.
Predictive Modeling: Machine learning models can be trained to predict a wide range of properties, including biological activity, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicity. nih.gov This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Scaffold Hopping and Optimization: AI can also be used for scaffold hopping to identify new core structures with similar biological activities or for fine-tuning the substituents on the this compound scaffold to optimize potency and reduce off-target effects. springernature.com
Investigation of Unexplored Reactivity Patterns and Chemical Transformations
The this compound scaffold possesses multiple sites for chemical modification, offering opportunities to explore new reactivity patterns.
Pyrazole Ring Functionalization: The pyrazole ring is susceptible to various chemical transformations. The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, while N-substitution alters these properties. nih.gov Future research could focus on selective N-alkylation or N-arylation of the pyrazole ring to modulate its electronic properties and steric bulk. Furthermore, electrophilic substitution reactions on the carbon atoms of the pyrazole ring could be explored to introduce additional functional groups.
Piperidine Ring Chemistry: The secondary amine of the piperidine ring is a key handle for derivatization. N-alkylation, N-acylation, and N-arylation are common transformations that can significantly impact a compound's biological activity and physical properties. researchgate.net Research into more complex modifications, such as the introduction of substituents on the piperidine ring carbons through C-H activation, could yield novel analogs. mdpi.com
Stereoselective Reactions: The quaternary carbon atom at the 3-position is a chiral center. Future work should focus on developing stereoselective syntheses to access each enantiomer in high purity, as they are likely to have different biological activities. Additionally, exploring reactions that could introduce new stereocenters on the piperidine ring in a controlled manner would be of significant interest.
Development of Advanced Analytical Techniques for Structural and Conformational Characterization
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for rational drug design.
Conformational Analysis: The piperidine ring typically adopts a chair conformation, and the orientation of substituents (axial vs. equatorial) can profoundly influence biological activity. rsc.orgacs.org Advanced NMR techniques, such as multidimensional correlation spectroscopy (COSY, HMQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, can provide detailed insights into the preferred conformation in solution. researchgate.net These experimental studies can be complemented by molecular mechanics and quantum chemical calculations to determine the relative energies of different conformers. nih.gov
Chiral Separation and Analysis: Given the chiral nature of the molecule, the development of robust methods for separating and analyzing the enantiomers is essential. Chiral chromatography, particularly Supercritical Fluid Chromatography (SFC), offers a fast and efficient technique for resolving enantiomers on both analytical and preparative scales. chromatographyonline.com
Solid-State Characterization: X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. Obtaining crystal structures of this compound and its derivatives, particularly when co-crystallized with their biological targets, can offer invaluable information about key binding interactions.
| Analytical Technique | Information Gained | Future Research Focus |
| Advanced NMR Spectroscopy | Solution-state conformation, connectivity, and dynamic processes. researchgate.net | Detailed conformational analysis of new derivatives and their interactions with biomolecules. |
| Chiral Chromatography (SFC/HPLC) | Separation and quantification of enantiomers. chromatographyonline.com | Development of scalable methods for providing enantiomerically pure compounds. |
| X-ray Crystallography | Definitive 3D structure, absolute stereochemistry, intermolecular interactions. | Co-crystallization with biological targets to elucidate binding modes. |
| Computational Modeling | Conformational energies, electronic properties, and prediction of spectral data. nih.gov | Integration with experimental data for a comprehensive structural understanding. |
Expanding the Use of the Scaffold in Multidisciplinary Chemical and Biochemical Investigations
The unique structural and chemical properties of the this compound scaffold make it an attractive candidate for a wide range of applications beyond traditional medicinal chemistry.
Chemical Biology Probes: Derivatives of this scaffold could be developed as chemical probes to study biological pathways. By attaching fluorescent tags or photo-affinity labels, these molecules can be used to identify and characterize protein targets, map binding sites, and visualize biological processes in living cells.
Agrochemicals: Both pyrazole and piperidine moieties are found in commercially successful agrochemicals, such as fungicides and herbicides. nih.gov Screening libraries of this compound derivatives for activity against various plant pathogens and pests could lead to the discovery of new crop protection agents.
Coordination Chemistry: The nitrogen atoms in both the pyrazole and piperidine rings can act as ligands for metal ions. Research into the coordination chemistry of this scaffold could lead to the development of new catalysts, materials with interesting magnetic or optical properties, or metal-based therapeutic agents. mdpi.com The pyrazole fragment can function as a linker, providing an extended conformation for creating complex structures. nih.gov
By systematically exploring these future research directions, the scientific community can continue to build upon the foundation of the this compound scaffold, leading to new discoveries and innovations across a range of scientific disciplines.
Q & A
Q. What are the recommended synthetic routes for 3-methyl-3-(1H-pyrazol-3-yl)piperidine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step alkylation or cyclization of piperidine precursors with pyrazole derivatives. Key steps include:
- Precursor selection : Use commercially available piperidine and pyrazole building blocks with compatible protecting groups.
- Optimization : Apply Design of Experiments (DOE) to test variables (e.g., temperature, solvent, catalyst). For example, fractional factorial designs can minimize trials while maximizing data output .
- Characterization : Confirm intermediate structures via - and -NMR, as demonstrated in analogous piperidine syntheses .
- Example : A related compound, 4-[5-(furan-2-yl)-1H-pyrazol-3-yl]piperidine, was synthesized via sequential alkylation and deprotection, with yields optimized using DOE .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : - and -NMR are critical for confirming regiochemistry and substituent placement. For example, -NMR can resolve methyl group splitting patterns in piperidine derivatives .
- X-ray crystallography : Use SHELX software for structure refinement. SHELXL is widely adopted for small-molecule crystallography due to its robust handling of twinned data and high-resolution refinement .
- Hydrogen bonding analysis : Apply graph set theory to interpret crystallographic data and predict stability, as seen in piperidine-based crystals .
Q. What are the key considerations in establishing structure-activity relationships (SAR) for this compound in biological systems?
- Methodological Answer :
- Systematic substitution : Modify the pyrazole or piperidine moieties (e.g., introducing halogens or alkyl groups) and test bioactivity. For instance, SAR studies on IDE activators revealed that substituent size correlates with activation efficacy .
- In vitro assays : Use high-throughput screening (HTS) to evaluate biological activity. In one study, HTS identified IDE activators with >500% efficacy at 200 μM .
- Data correlation : Pair computational docking (e.g., molecular dynamics) with experimental IC values to validate binding hypotheses.
Advanced Research Questions
Q. How can computational chemistry be integrated into the design and optimization of reactions involving this compound?
- Methodological Answer :
- Reaction path prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. The ICReDD framework combines computational and experimental data to accelerate reaction discovery .
- Machine learning (ML) : Train ML models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for novel syntheses.
- Validation : Cross-check computational results with experimental kinetics (e.g., via stopped-flow spectroscopy).
Q. What strategies are effective in resolving contradictions between experimental data and computational predictions for the reactivity of this compound derivatives?
- Methodological Answer :
- Error analysis : Compare computational models (e.g., force field inaccuracies vs. DFT approximations) with experimental outliers.
- Multi-technique validation : Use NMR crystallography to reconcile discrepancies between predicted and observed crystal packing .
- Iterative refinement : Adjust computational parameters (e.g., solvation models) based on experimental feedback, as demonstrated in enzyme-ligand docking studies .
Q. How can hydrogen bonding patterns influence the crystallographic behavior and stability of this compound?
- Methodological Answer :
- Graph set analysis : Classify hydrogen bonds (e.g., motifs) using Etter’s formalism to predict crystal packing. For example, piperidine derivatives often form rings stabilizing layered structures .
- Thermal stability testing : Perform DSC/TGA to correlate hydrogen bond density with melting points.
- SHELX refinement : Resolve twinning or disorder in crystals using SHELXL’s dual-space algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
